molecular formula C15H14ClNO2 B5256055 2-(benzyloxy)-5-chloro-N-methylbenzamide

2-(benzyloxy)-5-chloro-N-methylbenzamide

Cat. No.: B5256055
M. Wt: 275.73 g/mol
InChI Key: NGZUARPNHQRWOF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-chloro-N-methylbenzamide is a benzamide derivative featuring a benzyloxy group at the 2-position, a chlorine atom at the 5-position, and an N-methyl substituent on the amide moiety. Benzamide derivatives are frequently explored as intermediates in medicinal chemistry due to their versatility in modifications, which can influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

5-chloro-N-methyl-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-17-15(18)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZUARPNHQRWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Substituent Effects :

  • Electron-donating vs. withdrawing groups : The benzyloxy group (electron-donating) may enhance solubility compared to benzylthio () or halogenated derivatives ().
  • Steric effects : Bulkier substituents like phenethyl () or thiazolyl groups () may hinder receptor binding compared to N-methyl .

Physicochemical Properties

  • Melting Points : Triazine-linked derivatives () exhibit high melting points (237–279°C), suggesting crystalline stability. The absence of data for 2-(benzyloxy)-5-chloro-N-methylbenzamide necessitates extrapolation from analogs .
  • Solubility : Methoxy and benzyloxy groups likely improve solubility in organic solvents compared to sulfamoyl or halogenated derivatives .

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